molecular formula C13H14ClN5O B2597362 N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide CAS No. 2310017-47-9

N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Cat. No.: B2597362
CAS No.: 2310017-47-9
M. Wt: 291.74
InChI Key: ZJKHEIYHQWVLLS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C13H14ClN5O and its molecular weight is 291.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antitumor Activity

Antitumor Applications : The synthesis of azetidine derivatives is often targeted towards evaluating their antitumor activities. For instance, compounds similar to N-(4-chlorobenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide have been investigated for their potential as broad-spectrum antitumor agents. These compounds, through sophisticated synthetic routes, have shown curative activity against certain types of leukemia, suggesting their potential utility in cancer therapy (Stevens et al., 1984).

Antimicrobial and Antifungal Activity

Antimicrobial Importance : Azetidinone derivatives have been synthesized and characterized for their antibacterial and antifungal activities against selected bacteria and fungi, as well as for their antitubercular activity against M. tuberculosis. This highlights the relevance of such compounds in developing new antimicrobial agents. The structure-activity relationship derived from these studies can guide the synthesis of more effective antimicrobial compounds (Samadhiya et al., 2013).

Antidepressant and Nootropic Agents

CNS Activity : Some azetidine derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. The structural framework of azetidine, including substituents like the triazolyl group, plays a significant role in the central nervous system (CNS) activity of these compounds. This area of research points towards the therapeutic potential of azetidine derivatives in treating CNS disorders (Thomas et al., 2016).

Synthetic Methodologies

Novel Synthetic Routes : Research into azetidine and triazole compounds often involves the development of novel synthetic methodologies that can provide access to a wide range of derivatives for pharmacological screening. These methodologies can include multicomponent reactions, regioselective constructions, and metal-free synthesis approaches, which are crucial for the efficient and environmentally friendly synthesis of potential therapeutic agents (Wan et al., 2015).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(triazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-11-3-1-10(2-4-11)7-15-13(20)18-8-12(9-18)19-16-5-6-17-19/h1-6,12H,7-9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHEIYHQWVLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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